molecular formula C11H11N3O2 B1466392 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267197-12-5

1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1466392
CAS No.: 1267197-12-5
M. Wt: 217.22 g/mol
InChI Key: WEKWBHDLRBLNOC-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a carboxylic acid group and a 2-methylphenylmethyl substituent. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) to form the triazole ring. The starting materials for this synthesis include 2-methylbenzyl azide and propiolic acid. The reaction is carried out in an aqueous medium, which is environmentally friendly and provides good yields .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment .

Comparison with Similar Compounds

    1H-1,2,3-Triazole: The parent compound of the triazole family, which lacks the 2-methylphenylmethyl and carboxylic acid substituents.

    1-Phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of the 2-methylphenylmethyl group.

    4-Carboxy-1H-1,2,3-triazole: Similar structure but without the 2-methylphenylmethyl group.

Uniqueness: 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the 2-methylphenylmethyl and carboxylic acid groups. These substituents confer specific chemical and biological properties, making the compound a valuable subject for research and application .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-4-2-3-5-9(8)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKWBHDLRBLNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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